molecular formula C13H15N B12813836 2-Naphthalen-1-ylpropan-1-amine CAS No. 27557-86-4

2-Naphthalen-1-ylpropan-1-amine

Cat. No.: B12813836
CAS No.: 27557-86-4
M. Wt: 185.26 g/mol
InChI Key: KHUQUPPTRUPPMC-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)propan-1-amine is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of naphthalene with a suitable alkylating agent followed by amination. For example, naphthalene can be reacted with 1-bromo-2-propanol in the presence of a base to form 2-(naphthalen-1-yl)propan-1-ol, which is then converted to the amine using ammonia or an amine source under reductive conditions .

Industrial Production Methods

In an industrial setting, the production of 2-(naphthalen-1-yl)propan-1-amine may involve large-scale alkylation and amination processes. These processes typically use continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Naphthalen-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-1-yl)propan-1-amine is unique due to its specific structural arrangement, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

27557-86-4

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-naphthalen-1-ylpropan-1-amine

InChI

InChI=1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9,14H2,1H3

InChI Key

KHUQUPPTRUPPMC-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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